molecular formula C9H8N2O2S B2406459 Quinoline-2-sulfonamide CAS No. 952651-45-5

Quinoline-2-sulfonamide

Cat. No.: B2406459
CAS No.: 952651-45-5
M. Wt: 208.24
InChI Key: URMKWAIIKFEUKR-UHFFFAOYSA-N
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Description

Quinoline-2-sulfonamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline itself is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name benzo[b]pyridine or 1-aza-naphthalene. This compound is characterized by the presence of a sulfonamide group attached to the second position of the quinoline ring. This compound has garnered significant interest due to its diverse applications in medicinal and industrial chemistry.

Mechanism of Action

Target of Action

Quinoline-2-sulfonamide, a hybrid of quinoline and sulfonamide, has been found to target multiple enzymes and proteins. It has been shown to inhibit a variety of enzymes, receptors, and proteins, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor-2 (HER2), heat shock protein 90 (Hsp90), histone deacetylases (HDACs), topoisomerase, tyrosine kinases, and tubulin polymerization . Sulfonamides can target aromatase, anti-apoptotic B-cell lymphoma-2 (Bcl-2) proteins, carbonic anhydrases (CAs), cyclin-dependent kinases (CDKs) as well as phosphatidylinositol 3-kinase (PI3K) in cancer cells .

Mode of Action

This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound leads to the inhibition of the formation of dihydrofolate and tetrahydrofolate, which are crucial for bacterial DNA growth and cell division or replication . This results in the inhibition of bacterial growth.

Pharmacokinetics

The pharmacokinetics of sulfonamides, a group to which this compound belongs, indicate that absorption from the gastrointestinal tract is rapid and almost complete (over 80% on average). Plasma levels reach their peak in 2–6 hours, while urinary levels start rising from 30 minutes following intake .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication due to the disruption of folic acid synthesis . In the context of cancer cells, this compound hybrids have shown potential activity against various cancers like breast cancer, colon cancer, liver cancer, lung cancer, pancreas cancer, prostate cancer, stomach cancer, and renal cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline-2-sulfonamide typically involves the sulfonylation of quinoline derivatives. One common method is the direct sulfonylation of quinoline N-oxides with various sulfonylating agents. This reaction can be carried out under mild conditions, often using reagents such as sulfonyl chlorides in the presence of a base like pyridine . Another approach involves the cross-coupling reactions of 2-haloquinolines with sulfonylating agents .

Industrial Production Methods: Industrial production of this compound may utilize scalable methods such as the Friedländer reaction, which involves the condensation of 2-aminobenzaldehyde with α-methylene ketones in the presence of a catalyst . This method is advantageous due to its efficiency and the ability to produce quinoline derivatives in large quantities.

Chemical Reactions Analysis

Types of Reactions: Quinoline-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents .

Comparison with Similar Compounds

Quinoline-2-sulfonamide can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific positioning of the sulfonamide group, which influences its interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

quinoline-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c10-14(12,13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMKWAIIKFEUKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952651-45-5
Record name quinoline-2-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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